molecular formula C10H8N2O2S B1500292 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-40-5

4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1500292
CAS RN: 7267-40-5
M. Wt: 220.25 g/mol
InChI Key: DHLBNMHRYBZROD-UHFFFAOYSA-N
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Description

4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C10H8N2O2S . It has a molecular weight of 220.25 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is represented by the SMILES notation: COC1=CC(=C2C(=C1)SC(=N2)C#N)OC . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile are not available, a study has shown that similar compounds can undergo various chemical reactions . For instance, cyanoformamides, which are related compounds, have been shown to undergo intramolecular cyanoamidation to produce ring structures .


Physical And Chemical Properties Analysis

4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has a molecular weight of 220.25 . The compound is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

  • Nucleophilicity in Thiazoles : A study by Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, a category closely related to 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile. The research highlighted the reactivity of these compounds in electrophilic substitutions, contributing to our understanding of their chemical behavior in various reactions (Forlani et al., 2006).

  • Cyanoformamide Synthesis : Moussa et al. (2022) demonstrated the effectiveness of an I2-DMSO oxidative system in converting N-arylcyanothioformamides to N-arylcyanoformamides, a process that yields 2-cyanobenzothiazoles. This method provides a pathway to synthesize new luciferin analogs, highlighting the compound's role in synthesizing bioactive molecules (Moussa et al., 2022).

  • Molecular Structure Analysis : Würfel et al. (2013) investigated the molecular structure of a dimethyloxyluciferin derivative obtained from reacting 6-bromobenzo[d]thiazole-2-carbonitrile, indicating the utility of these compounds in structural and bonding studies (Würfel et al., 2013).

  • Antimicrobial Agent Synthesis : Khidre and Radini (2021) explored the synthesis of novel thiazole derivatives that showed potential as antimicrobial agents, illustrating the application of 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile derivatives in the development of new medicinal compounds (Khidre & Radini, 2021).

Spectroscopy and Computational Chemistry

  • Spectroscopic Characterization : Wazzan et al. (2016) conducted a comprehensive study on the molecular structure and spectroscopic characteristics of thiazole derivatives. This research contributes to the understanding of the electronic properties and potential applications in fields like molecular electronics (Wazzan et al., 2016).

  • DFT Calculations in Drug Design : Mohareb and Abdo (2021) utilized tetrahydrobenzo[d]thiazole derivatives in drug design, particularly targeting the SARS-CoV-2 main protease. This study underscores the relevance of thiazole derivatives in computational chemistry and drug discovery (Mohareb & Abdo, 2021).

Material Science and Organic Synthesis

  • Green Synthesis Protocols : Balwe et al. (2016) reported on the green synthesis of benzo[b][1,4]thiazine-4-carbonitrile, emphasizing the importance of environmentally benign protocols in the synthesis of thiazole derivatives (Balwe et al., 2016).

  • Organic Light-Emitting Diodes (OLEDs) : Deng et al. (2013) explored the use of thiazole derivatives in the development of blue phosphorescent OLEDs, demonstrating the compound's potential in advanced material science applications (Deng et al., 2013).

Safety And Hazards

When handling 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, it’s important to take safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

4,6-dimethoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-13-6-3-7(14-2)10-8(4-6)15-9(5-11)12-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBNMHRYBZROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663377
Record name 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile

CAS RN

7267-40-5
Record name 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Broudic, A Pacheco-Benichou, C Fruit, T Besson - Molecules, 2022 - mdpi.com
We report herein on a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides and the synthesis of 2-cyanobenzothiazoles. The CH …
Number of citations: 2 www.mdpi.com

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